(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a thiazole ring, a pyrimidine ring, and a pyrrolidine ring. These structural motifs are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed via condensation reactions involving appropriate amines and carbonyl compounds.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole, pyrimidine, and pyrrolidine moieties under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine
Industry
Could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: Unique due to its specific combination of thiazole, pyrimidine, and pyrrolidine rings.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings, often used in antiviral and anticancer drugs.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings, commonly found in natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structural combination, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-16-11(7-20-9)13(18)17-5-3-10(6-17)19-12-2-4-14-8-15-12/h2,4,7-8,10H,3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGNHXVDCSZSHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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